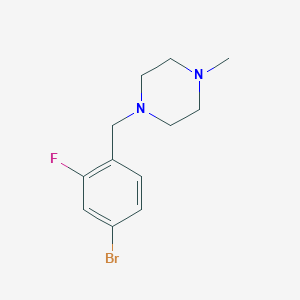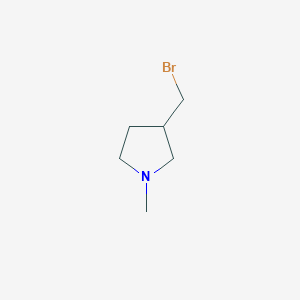
3-(Bromomethyl)-1-methylpyrrolidine
Vue d'ensemble
Description
3-(Bromomethyl)-1-methylpyrrolidine, or 3-BrMMP, is an organic compound with a molecular formula of C6H12BrN. It is a colorless liquid at room temperature and is soluble in organic solvents. 3-BrMMP is a versatile compound that has been used in a variety of scientific research applications, including synthesis methods, mechanisms of action, biochemical and physiological effects, and laboratory experiments. Additionally, possible future directions for research on 3-BrMMP will be discussed.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study by Cvetković et al. (2019) synthesized new derivatives related to 1-methylpyrrolidine, demonstrating their potential in antimicrobial applications. These compounds, including bromophenyl derivatives, showed significant in vitro inhibitory activities against a broad spectrum of fungi, highlighting their potential as novel fungicides. The research utilized density functional theory (DFT) calculations to study the structure-activity relationship (SAR), enhancing the understanding of how molecular structures influence biological activity (Cvetković et al., 2019).
Bromodomain Inhibition
Hilton-Proctor et al. (2020) described the synthesis of a 4-phenyl substituted analogue of 1-methylpyrrolidine, using it in the development of bromodomain inhibitors. Bromodomains are protein domains that recognize acetylated lysine residues, playing a crucial role in regulating gene expression. The study outlined the creation of structurally complex, chiral compounds with improved affinity as inhibitors, showcasing the compound's utility in epigenetic drug discovery (Hilton-Proctor et al., 2020).
Chemical Synthesis and Material Development
Research by Ward et al. (2002) demonstrated the use of derivatives of 1-methylpyrrolidine in synthesizing C2 symmetric bipyridyl imidazolidinone and oxazaborolidine derivatives. These derivatives have been applied as catalysts in asymmetric synthesis, indicating the versatility of 1-methylpyrrolidine derivatives in catalysis and material science. This study highlights the potential of these compounds in facilitating various chemical transformations with high enantioselectivity (Ward et al., 2002).
Corrosion Inhibition
A novel series of cationic surfactants derived from 1-methylpyrrolidine, evaluated by Hegazy et al. (2016), demonstrated effective corrosion inhibition for carbon steel pipelines in oil and gas wells. The study underscores the compound's application in industrial settings, offering insights into the design of new materials for protecting infrastructure against corrosion. The inhibition efficiency was noted to increase with the concentration of the inhibitors, showcasing their practical application in maintaining pipeline integrity (Hegazy et al., 2016).
Propriétés
IUPAC Name |
3-(bromomethyl)-1-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN/c1-8-3-2-6(4-7)5-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDSIBKGPUQEBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-1-methylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine hydrochloride](/img/structure/B1442453.png)
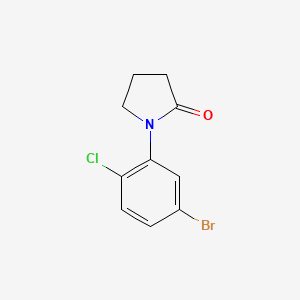
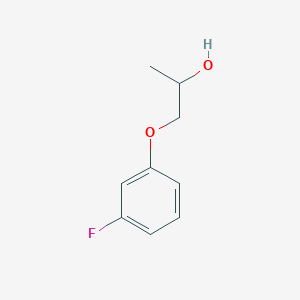
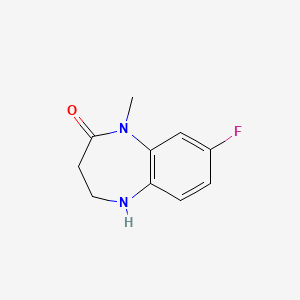
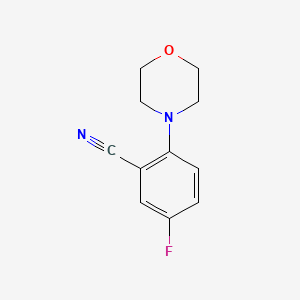
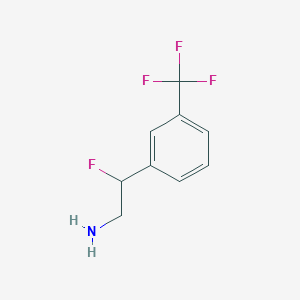

amine hydrochloride](/img/structure/B1442468.png)
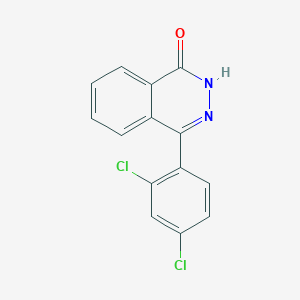
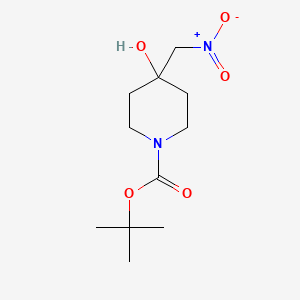
![3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1442472.png)
![2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol](/img/structure/B1442473.png)
![(2S,5R)-3,6-Diethoxy-2,5-dihydro-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine](/img/structure/B1442475.png)
